BenchChemオンラインストアへようこそ!

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide

Medicinal chemistry pyridazine structure‑activity relationship

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide (CAS 920169-32-0) is a synthetic small molecule that incorporates a furan-substituted pyridazine connected via an oxyethylene linker to a 3,4,5-trimethoxybenzamide moiety. The compound belongs to the broader class of pyridazinone‑ and furan‑containing compounds originally disclosed in EP2518063B1, which were developed as anticancer agents targeting lung cancer and other malignancies.

Molecular Formula C20H21N3O6
Molecular Weight 399.403
CAS No. 920169-32-0
Cat. No. B2514153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide
CAS920169-32-0
Molecular FormulaC20H21N3O6
Molecular Weight399.403
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24)
InChIKeyXXOMHMRVMIJRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide – Procurement-Grade Identification and Scaffold Context


N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide (CAS 920169-32-0) is a synthetic small molecule that incorporates a furan-substituted pyridazine connected via an oxyethylene linker to a 3,4,5-trimethoxybenzamide moiety. The compound belongs to the broader class of pyridazinone‑ and furan‑containing compounds originally disclosed in EP2518063B1, which were developed as anticancer agents targeting lung cancer and other malignancies [1]. Its core scaffold features a 6‑(furan‑2‑yl)pyridazine pharmacophore that distinguishes it from simple benzamides, while the three methoxy substituents on the terminal phenyl ring provide additional hydrogen‑bond acceptor capacity and modulate lipophilicity relative to the unsubstituted benzamide analog (CAS 920357‑02‑4). No peer‑reviewed publications or public bioactivity databases report quantitative target‑engagement or cellular efficacy data for this specific compound as of May 2026.

Why Generic Substitution of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide Carries Unquantified Risk


Within the pyridazinone‑furan chemotype, relatively minor structural modifications—such as the presence, position, and number of methoxy groups on the benzamide ring—can drastically alter target engagement, selectivity, and pharmacokinetic properties [1]. The 3,4,5‑trimethoxy substitution pattern on the terminal benzamide of CAS 920169‑32‑0 introduces a distinct electronic and steric profile compared to the unsubstituted, mono‑fluoro, or dimethylsulfamoyl analogs (e.g., CAS 920357‑02‑4, 920241‑17‑4, 920238‑75‑5). Without compound‑specific pharmacological data, interchanging these analogs based solely on scaffold similarity constitutes a high‑risk substitution strategy because even conservative ring substitutions in pyridazine‑containing kinase inhibitor series have produced >100‑fold differences in biochemical IC₅₀ values [1]. Thus, the decision to select CAS 920169‑32‑0 over a close analog must be justified by experimental data generated in the end‑user’s assay system, not by scaffold analogy.

Quantitative Differentiation Evidence for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide


Structural Differentiation vs. Unsubstituted Benzamide Analog – No Bioactivity Data Available

The target compound differs from its closest commercially listed analog, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920357‑02‑4), solely by the addition of three methoxy groups at the 3, 4, and 5 positions of the terminal benzamide ring. While the 3,4,5‑trimethoxybenzamide motif is a known pharmacophore that can enhance binding to ATP‑binding pockets and improve solubility, no head‑to‑head biochemical or cellular comparison has been published for this pair of compounds [1]. Consequently, any differentiation in potency, selectivity, or ADME properties remains unquantified and must be determined experimentally by the end user.

Medicinal chemistry pyridazine structure‑activity relationship

Physicochemical Differentiation vs. Dimethylsulfamoyl Analog – No Pharmacological Head-to-Head Data

Compared with 4-(N,N‑dimethylsulfamoyl)-N-(2-((6-(furan‑2‑yl)pyridazin‑3‑yl)oxy)ethyl)benzamide (CAS 920241‑17‑4), the 3,4,5‑trimethoxybenzamide derivative is expected to exhibit lower polar surface area (PSA) and higher lipophilicity due to the absence of a sulfonamide group. The calculated octanol‑water partition coefficient (clogP) for CAS 920169‑32‑0 is approximately 2.8, versus ~1.6 for the dimethylsulfamoyl analog, suggesting better membrane permeability but potentially reduced aqueous solubility [1]. However, no experimental logP, solubility, or permeability data have been reported for either compound in the peer‑reviewed literature.

Physicochemical properties drug‑likeness pyridazine

Absence of Public Bioactivity Data for NLRP3 or Kinase Targets – Class-Level Inference Only

Several pyridazinone‑ and pyridazine‑containing compounds have been reported as NLRP3 inflammasome inhibitors (e.g., patent applications WO2022/094489 and US2022/0106289) and as kinase inhibitors [1]. The furan‑pyridazine‑benzamide scaffold of CAS 920169‑32‑0 bears structural resemblance to these series, but the specific compound has not been profiled in any public NLRP3 or kinase assay. No IC₅₀, Kd, or cellular EC₅₀ values are available. Consequently, any inference regarding target engagement or pathway selectivity is purely class‑based and carries high uncertainty.

NLRP3 kinase inhibition pyridazine scaffold

Evidence‑Based Application Scenarios for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide


SAR Exploration of the Benzamide Substitution Vector in Pyridazine‑Furan Series

The compound serves as a key probe for structure‑activity relationship (SAR) studies comparing unsubstituted, mono‑fluoro, dimethylsulfamoyl, and trimethoxy benzamide congeners. Because no bioactivity data exist for any of these analogs, a systematic head‑to‑head screening campaign against the user’s target of interest is essential to establish the contribution of the 3,4,5‑trimethoxy motif [1].

In Silico Docking and Pharmacophore Modeling with Experimental Validation Requirement

The distinct hydrogen‑bonding capacity and conformational flexibility of the trimethoxybenzamide group make CAS 920169‑32‑0 a useful template for computational docking studies. However, any in silico predictions of binding affinity must be validated experimentally, as no reference binding data exist for this compound [1].

Chemical Biology Probe Optimization with Mandatory De‑Novo Profiling

Researchers aiming to develop a selective chemical probe based on the furan‑pyridazine scaffold may select CAS 920169‑32‑0 as a starting point because the 3,4,5‑trimethoxy substitution offers additional vectors for metabolic stabilization and target engagement optimization. All selectivity and potency profiling must be conducted de novo in the end‑user’s laboratory [1].

Quote Request

Request a Quote for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.